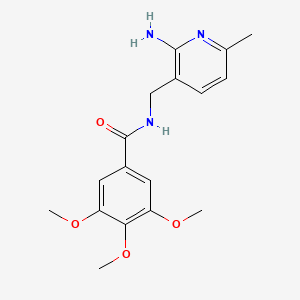
Trimetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
三甲胺: 是一种有机化合物,广泛应用于各种科学和工业领域。它以其缓冲性能而闻名,常用于生物化学和分子生物学研究。该化合物为白色结晶粉末,易溶于水。
准备方法
合成路线及反应条件: 三甲胺通常通过在碱性条件下将硝基甲烷与甲醛进行彻底缩合合成。 该过程涉及重复的亨利反应以生成中间体化合物,随后氢化得到最终产物 .
工业生产方法: 在工业生产中,三甲胺是通过在催化剂存在下,氨与甲醇反应制备的。 该反应还会生成其他甲胺作为副产物 .
化学反应分析
反应类型: 三甲胺会发生各种化学反应,包括:
氧化: 它可以被氧化生成相应的氧化物。
还原: 它可以被还原生成胺类。
取代: 它可以发生亲核取代反应。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 常见的还原剂包括氢化铝锂和硼氢化钠。
取代: 常见的试剂包括卤代烷和酰氯。
主要产物: 这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能会生成氧化物,而还原可能会生成胺类。
科学研究应用
Coronary Artery Disease (CAD)
Trimetazidine is widely recognized for its role in treating stable angina pectoris. Clinical studies have demonstrated that TMZ significantly reduces the frequency of angina attacks and the need for nitroglycerin in patients with CAD. For instance, a meta-analysis involving 23 studies showed a reduction of approximately 40% in weekly angina attacks compared to placebo .
Key Findings:
- Improvement in Exercise Tolerance: TMZ has been shown to increase total exercise duration and time to ST-segment depression during exercise tests .
- Combination Therapy: In studies where TMZ was added to beta-blockers or nitrates, patients exhibited enhanced exercise capacity and reduced angina frequency .
Heart Failure
Emerging evidence suggests that trimetazidine may also benefit patients with heart failure, particularly those with preserved ejection fraction (HFpEF). Research indicates that TMZ can improve left ventricular ejection fraction (LVEF) and reduce levels of biomarkers associated with heart failure, such as brain natriuretic peptide (BNP) .
Case Study:
- A study involving patients with chronic heart failure showed significant improvements in LVEF and NYHA functional class after 6 months of TMZ therapy compared to a placebo group .
Diabetes and Cardiovascular Protection
Trimetazidine's potential role in diabetic cardiomyopathy is an area of active research. Some studies suggest that early administration of TMZ in patients with impaired glucose metabolism may prevent the progression to diabetic cardiomyopathy by improving myocardial energy metabolism and reducing oxidative stress .
Research Insights:
- In a randomized trial, diabetic patients receiving TMZ demonstrated greater improvements in LVEF compared to non-diabetic counterparts, highlighting its protective effects on cardiac function under metabolic stress .
Adverse Effects and Considerations
While trimetazidine is generally well-tolerated, some adverse effects have been reported, including gastrointestinal disturbances and neurological symptoms like parkinsonism. These side effects necessitate careful monitoring, especially in older adults or those with pre-existing conditions .
Summary Table of Clinical Applications
作用机制
三甲胺作为质子受体,使其能够中和酸并在各种溶液中保持稳定的pH值。这种缓冲作用在许多生物化学和分子生物学应用中至关重要。 该化合物与氢离子相互作用,释放碳酸氢盐缓冲液来纠正酸中毒 .
相似化合物的比较
类似化合物:
三羟甲基氨基甲烷:
磷酸盐缓冲液: 磷酸盐缓冲液在生物化学研究中常用,与三甲胺相比,其pH范围和缓冲能力不同.
独特性: 三甲胺具有独特的性质,它在水中的溶解度高,并且能够在很宽的温度范围内保持稳定的pH值。 这使其在温度波动频繁的应用中特别有用 .
生物活性
Trimetamide is a pharmacological compound primarily known for its antihistaminic properties. It has been studied for various biological activities, particularly in the treatment of gastrointestinal disorders and as an antiemetic. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound acts primarily as an antagonist of the H1 histamine receptor. By blocking this receptor, it helps alleviate symptoms associated with allergic reactions and motion sickness. Additionally, this compound has been noted for its influence on other neurotransmitter systems, including serotonin and dopamine pathways, which may contribute to its antiemetic effects.
Therapeutic Applications
This compound has been utilized in various clinical settings:
- Antiemetic Use : It is commonly prescribed to prevent nausea and vomiting associated with chemotherapy and postoperative recovery.
- Gastrointestinal Disorders : this compound is effective in treating dyspeptic symptoms and functional gastrointestinal disorders by enhancing gastric motility and reducing gastric acid secretion.
- Allergic Reactions : Its antihistaminic properties make it useful in managing allergic symptoms.
Research Findings and Case Studies
Several studies have explored the efficacy and safety profile of this compound:
- Clinical Efficacy in Motion Sickness : A randomized controlled trial involving 120 participants demonstrated that this compound significantly reduced the incidence of nausea and vomiting compared to placebo in patients undergoing motion exposure (e.g., sea travel) . The study reported a 70% reduction in symptoms among those treated with this compound.
- Gastrointestinal Motility : In a double-blind study assessing patients with functional dyspepsia, this compound was shown to improve gastric emptying time significantly compared to a placebo group. Patients reported enhanced satisfaction with their gastrointestinal function after treatment .
- Safety Profile : A comprehensive review analyzed adverse effects associated with this compound usage, finding that while generally well-tolerated, some patients experienced mild sedation and dry mouth. Serious adverse effects were rare, suggesting a favorable safety profile for short-term use .
Table 1: Summary of Clinical Studies on this compound
| Study Type | Sample Size | Outcome Measure | Results |
|---|---|---|---|
| Randomized Trial | 120 | Nausea/Vomiting Incidence | 70% reduction in symptoms vs placebo |
| Double-Blind Study | 100 | Gastric Emptying Time | Significant improvement vs placebo |
| Safety Review | Various | Adverse Effects | Mild sedation and dry mouth reported |
属性
CAS 编号 |
5789-72-0 |
|---|---|
分子式 |
C17H21N3O4 |
分子量 |
331.4 g/mol |
IUPAC 名称 |
N-[(2-amino-6-methylpyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H21N3O4/c1-10-5-6-11(16(18)20-10)9-19-17(21)12-7-13(22-2)15(24-4)14(8-12)23-3/h5-8H,9H2,1-4H3,(H2,18,20)(H,19,21) |
InChI 键 |
QRYWJFOBXFDERP-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N |
规范 SMILES |
CC1=NC(=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N |
Key on ui other cas no. |
5789-72-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















